Steviolbioside

概要

説明

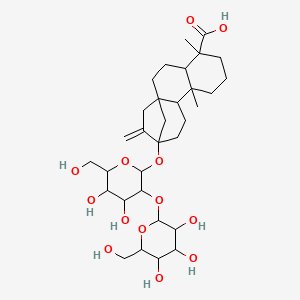

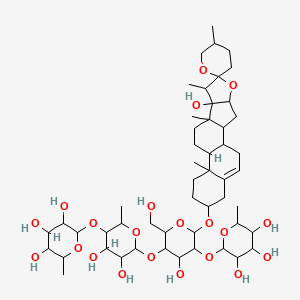

ステビオールビオシドは、ステビア・レバウディアナの葉に含まれる天然のジテルペン配糖体です。これは、ステビアの葉の強い甘味をもたらす多くのステビオール配糖体の1つです。ステビオールビオシドは、非カロリーの甘味特性で知られており、さまざまな食品や飲料製品で砂糖の代替品として人気があります。

準備方法

合成経路と反応条件: ステビオールビオシドは、ステビオシドから酵素的グリコシル化によって合成できます。 このプロセスには、ステビオールモノシドのグリコシル化によるステビオールビオシドの形成、続いてさらなるグリコシル化によるステビオシドの生成が含まれます . このプロセスに関与する酵素はグリコシルトランスフェラーゼであり、ステビオール骨格への糖部分の移動を促進します。

工業的生産方法: ステビオールビオシドの商業的生産は通常、ステビア・レバウディアナの葉からのステビオール配糖体の抽出と精製を含みます。葉は収穫され、乾燥され、水またはアルコール抽出にかけられて粗抽出物を得ます。 この抽出物は、結晶化、クロマトグラフィー、ろ過などの技術を使用して精製され、ステビオールビオシドと他の配糖体が分離されます .

化学反応の分析

反応の種類: ステビオールビオシドは、加水分解、グリコシル化、酸化など、さまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: 酸性または酵素的加水分解は、ステビオールビオシドを構成糖部分とステビオールに分解できます。

グリコシル化: グリコシルトランスフェラーゼを用いた酵素的グリコシル化は、ステビオールビオシドにさらなる糖ユニットを追加できます。

酸化: ステビオールビオシドは、特定の条件下で酸化反応を起こし、酸化誘導体の形成につながる可能性があります。

生成される主要な生成物:

加水分解: ステビオールとグルコース。

グリコシル化: ステビオシドやレバウディオシドAなどの高次配糖体。

酸化: 酸化されたステビオール誘導体

4. 科学研究への応用

ステビオールビオシドは、幅広い科学研究への応用があります。

化学: グリコシル化反応や配糖体の合成を研究するためのモデル化合物として使用されます。

生物学: 代謝経路に対する潜在的な影響や天然甘味料としての役割について調査されています。

科学的研究の応用

Steviolbioside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its potential effects on metabolic pathways and its role as a natural sweetener.

Medicine: Explored for its potential antidiabetic, antihypertensive, and anti-inflammatory properties.

作用機序

ステビオールビオシドの作用機序は、舌の味の受容体との相互作用に関与し、甘味を感じます。さらに、ステビオールビオシドとその代謝物は、体内のさまざまな分子標的や経路と相互作用することがあり、潜在的な健康上の利点に貢献します。 たとえば、ステビオールビオシドはDNAポリメラーゼとヒトDNAトポイソメラーゼIIを阻害することが示されており、化学療法剤としての可能性を示唆しています .

6. 類似化合物の比較

ステビオールビオシドは、ステビオシド、レバウディオシドA、レバウディオシドB、ドルコシドAなどの化合物を含むステビオール配糖体のファミリーの一部です。 これらの化合物は、類似のステビオール骨格を共有していますが、分子に結合している糖部分の数と位置が異なります .

比較:

ステビオシド: 3つのグルコースユニットを含み、ステビアの葉で最も豊富なステビオール配糖体の1つです。

レバウディオシドA: 4つのグルコースユニットを含み、ステビオシドに比べて優れた味プロファイルで知られています。

レバウディオシドB: レバウディオシドAに似ていますが、グリコシル化パターンが異なります。

ステビオールビオシドは、その独特のグリコシル化パターンにより、独特の甘さと潜在的な健康上の利点をもたらします。

類似化合物との比較

Steviolbioside is part of a family of steviol glycosides, which includes compounds such as stevioside, rebaudioside A, rebaudioside B, and dulcoside A. These compounds share a similar steviol backbone but differ in the number and position of sugar moieties attached to the molecule .

Comparison:

Stevioside: Contains three glucose units and is one of the most abundant steviol glycosides in stevia leaves.

Rebaudioside A: Contains four glucose units and is known for its superior taste profile compared to stevioside.

Rebaudioside B: Similar to rebaudioside A but with a different glycosylation pattern.

Dulcoside A: Contains two glucose units and is less sweet compared to stevioside and rebaudioside A.

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and potential health benefits.

特性

IUPAC Name |

13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHUCGDTACNQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41093-60-1 | |

| Record name | (4α)-13-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;hydrochloride](/img/structure/B8180834.png)

![N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide](/img/structure/B8180855.png)

![N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B8180866.png)

![N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B8180868.png)

![Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate](/img/structure/B8180873.png)

![3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate](/img/structure/B8180876.png)

![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8180907.png)

![2-[[2-[(3-Cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid](/img/structure/B8180916.png)